molecular formula C18H21N3O6S B4554477 N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B4554477
M. Wt: 407.4 g/mol
InChI Key: WZZZRTNIPPGCTI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a useful research compound. Its molecular formula is C18H21N3O6S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is 407.11510657 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldehyde Dehydrogenase Inhibition

Certain hypoglycemic drugs, including derivatives structurally analogous to N1-[2-(4-methoxyphenyl)ethyl]-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide, have been studied for their interaction with alcohol, producing a reaction reminiscent of the disulfiram-ethanol reaction due to inhibition of aldehyde dehydrogenase (AlDH) in vivo. These studies propose mechanisms of bioactivation involving initial O-demethylation leading to the release of nitroxyl, the putative inhibitor of AlDH (Lee, Elberling, & Nagasawa, 1992).

Photosubstitution Reactions

Research on the regioselectivity of nucleophilic aromatic photosubstitution of compounds like 4-nitroanisole, which shares structural features with the compound of interest, has revealed mechanistic pathways that involve both S_N2 and radical ion pair processes. These insights contribute to understanding the interaction dynamics between such compounds and various nucleophiles (Cantos, Marquet, & Moreno‐Mañas, 1989).

Synthetic Applications in Organic Chemistry

The compound has relevance in the synthesis of complex organic molecules, such as 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, utilizing equivalents based on Weinreb amide functionality for efficient synthetic pathways. This approach enables the synthesis of protected 4-aryl-1,2,3,4-tetrahydroisoquinolines through a series of benzylation and addition reactions followed by reduction and cyclization processes (Kommidi, Balasubramaniam, & Aidhen, 2010).

Biocatalysis in Drug Metabolism

The applications of biocatalysis to drug metabolism studies, where compounds similar in structure to N1-[2-(4-methoxyphenyl)ethyl]-N2-(methylsulfonyl)-N2-(3-nitrophenyl)glycinamide are metabolized using microbial systems, demonstrate the utility of this approach in generating mammalian metabolites for structural characterization and analysis. This method supports the identification of drug metabolites in clinical investigations, offering insights into the metabolic pathways of potential therapeutic agents (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Advances in Material Science

The electrochemical properties of novel ionic liquids, including those derived from aliphatic quaternary ammonium salts with methoxyethyl groups, highlight the potential of using such compounds in applications like electric double-layer capacitors. These studies offer valuable information on the physicochemical properties and performance of ionic liquids in energy storage technologies (Sato, Masuda, & Takagi, 2004).

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-27-17-8-6-14(7-9-17)10-11-19-18(22)13-20(28(2,25)26)15-4-3-5-16(12-15)21(23)24/h3-9,12H,10-11,13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZZRTNIPPGCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.